3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]
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Overview
Description
3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone] is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a hydrazone moiety attached to a bromochlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone] typically involves the reaction of 3-methyl-1H-pyrazole-4,5-dione with 4-bromo-3-chlorophenylhydrazine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen atoms in the bromochlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone] involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The bromochlorophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-4-carbaldehyde: Similar pyrazole core but with an aldehyde group.
4-bromo-3-chlorophenylhydrazine: Shares the bromochlorophenyl hydrazine moiety.
1,3-diphenyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different substituents.
Uniqueness
3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone] is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[(4-bromo-3-chlorophenyl)diazenyl]-5-methyl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN4O/c1-5-9(10(17)16-13-5)15-14-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVELEOAYXWGCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)N=NC2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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